beta-D-Cymarose pyranose

CAS No.: 89253-99-6

Cat. No.: VC14180647

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89253-99-6 |

|---|---|

| Molecular Formula | C7H14O4 |

| Molecular Weight | 162.18 g/mol |

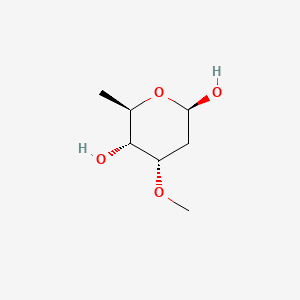

| IUPAC Name | (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

| Standard InChI | InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 |

| Standard InChI Key | DBDJCJKVEBFXHG-XZBKPIIZSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)OC)O |

| SMILES | CC1C(C(CC(O1)O)OC)O |

| Canonical SMILES | CC1C(C(CC(O1)O)OC)O |

Introduction

Chemical Identity and Structural Features

Beta-D-Cymarose pyranose (CAS No. 89253-99-6) is a dideoxyhexose derivative classified under the glycoside family. Its IUPAC name, (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol, reflects its stereochemical configuration, which is pivotal for its biological activity. The compound’s molecular weight is 162.18 g/mol, and its structure features a pyranose ring with hydroxyl groups at C-2 and C-5, a methoxy group at C-4, and a methyl group at C-6 (Table 1).

Table 1: Key Structural Attributes of Beta-D-Cymarose Pyranose

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

| Anomeric Configuration | β-D-pyranose |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Methyl (-CH₃) |

The β-anomeric configuration is confirmed by NMR spectroscopy, where the anomeric proton (-1′) resonates at δ 5.18–5.35 ppm, and the corresponding carbon (-1′) appears at δ 96.6–97.2 ppm . The stereochemistry is further validated through NOESY correlations, which reveal spatial proximities between axial protons (e.g., -19 and -2 in aglycone moieties) .

Natural Occurrence and Biosynthetic Pathways

Beta-D-Cymarose pyranose is predominantly isolated from Cynanchum species, such as C. taihangense, where it forms glycosidic bonds with steroidal aglycones like glaucogenin A and anhydrohirundigenin . These seco-pregnane glycosides are typically extracted using ethanol, followed by chromatographic purification. For instance, the 95% ethanol extract of C. taihangense yielded 14 glycosides, including cynataihosides O and Q, which feature beta-D-cymarose units .

Biosynthetically, beta-D-Cymarose pyranose originates from glucose via deoxygenation at C-2 and C-6, mediated by specific reductases and methyltransferases. This pathway is conserved across Apocynaceae plants, where dideoxysugars enhance the bioavailability and target specificity of secondary metabolites .

Synthetic Approaches and Modifications

The total synthesis of beta-D-Cymarose-containing glycosides has been achieved through gold-catalyzed glycosylation and acid hydrolysis. A notable method involves:

-

Gold-Catalyzed Glycosylation: Using as a catalyst, glycosyl donors (e.g., ortho-alkynylbenzoates) react with acceptors at −40°C, yielding β-anomers with >95% stereoselectivity .

-

Acid Hydrolysis: Treatment with HCl or TFA cleaves glycosidic bonds, enabling the isolation of beta-D-Cymarose pyranose for structural analysis .

Table 2: Comparative Yields of Beta-D-Cymarose Derivatives

Spectroscopic Characterization

NMR and HR-ESI-MS are indispensable for structural elucidation:

-

¹H NMR: Anomeric protons (δ 5.18–5.35 ppm), methyl groups (δ 1.20–1.45 ppm) .

-

¹³C NMR: Anomeric carbons (δ 96.6–97.2 ppm), methoxy (δ 56.8 ppm).

-

HR-ESI-MS: Molecular ion peaks at m/z 657.3229 [M + Na]⁺ for C₃₄H₅₀O₁₁ glycosides .

Table 3: NMR Chemical Shifts of Beta-D-Cymarose Pyranose

| Carbon Position | δ (¹³C, ppm) | δ (¹H, ppm) | Multiplicity |

|---|---|---|---|

| C-1 | 97.4 | 5.18 (br d, J=9.6) | Doublet |

| C-4 | 82.6 | 3.45 (m) | Multiplet |

| C-6 | 17.8 | 1.41 (s) | Singlet |

Challenges and Future Directions

Despite its promise, scaling up beta-D-Cymarose production remains challenging due to low natural abundance and complex synthesis. Advances in enzymatic glycosylation and metabolic engineering could address these limitations. Furthermore, structure-activity relationship (SAR) studies are needed to optimize its therapeutic efficacy while minimizing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume